Methyl (6-bromo-1H-indol-1-yl)acetate
Description
Properties
CAS No. |
651056-45-0 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 2-(6-bromoindol-1-yl)acetate |
InChI |
InChI=1S/C11H10BrNO2/c1-15-11(14)7-13-5-4-8-2-3-9(12)6-10(8)13/h2-6H,7H2,1H3 |
InChI Key |
NDESFFAZEFZJOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Bromo 1h Indol 1 Yl Acetate
Strategies for the Construction of the 6-Bromoindole (B116670) Core
The formation of the 6-bromoindole nucleus is a critical phase in the synthesis of the target compound. This can be achieved through various strategies, including the synthesis from appropriately substituted precursors, direct regioselective bromination of an existing indole (B1671886) ring, or through cyclization reactions that form the indole structure.
Precursor Synthesis Approaches to Substituted Indoles
A prominent and classical method for the synthesis of substituted indoles is the Fischer indole synthesis. testbook.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. testbook.combyjus.com To obtain a 6-bromoindole, a (4-bromophenyl)hydrazine (B1265515) would be reacted with a suitable carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a e-journals.ine-journals.in-sigmatropic rearrangement and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, zinc chloride, or boron trifluoride, can be utilized as catalysts. testbook.comwikipedia.org
The general scheme for the Fischer indole synthesis to produce a substituted indole is presented below:
Table 1: Overview of the Fischer Indole Synthesis
| Reactants | Catalyst | Key Intermediate | Product |
|---|
This method's versatility allows for the introduction of various substituents on both the benzene (B151609) and pyrrole (B145914) moieties of the indole core by selecting the appropriate starting materials.
Regioselective Bromination Techniques for Indole Nuclei
Direct bromination of the indole nucleus can be challenging due to the high reactivity of the pyrrole ring, often leading to a mixture of products. However, regioselective bromination at the C-6 position can be achieved through strategic manipulation of the indole substrate. One effective approach involves the introduction of electron-withdrawing groups at the N-1 and C-3 positions of the indole ring. nih.govresearchgate.net This deactivates the pyrrole ring towards electrophilic attack, thereby directing bromination to the benzene portion of the molecule.
For instance, a study demonstrated the efficient C-6 regioselective bromination of methyl indolyl-3-acetate. nih.govresearchgate.net By first protecting the indole nitrogen and having an existing substituent at C-3, bromination with bromine in carbon tetrachloride can proceed with high selectivity at the C-6 position. nih.govresearchgate.net Subsequent deprotection and/or modification can then yield the desired 6-bromoindole derivative.
Other advanced methods for regioselective C-H functionalization, such as transition metal-catalyzed reactions, are also being explored to achieve selective halogenation at specific positions of the indole ring. snnu.edu.cnfrontiersin.orgacs.org
Cyclization Strategies for Indole Ring Formation
Modern synthetic chemistry offers a variety of cyclization strategies to construct the indole ring system, often with high efficiency and control over substitution patterns. Palladium-catalyzed reactions are particularly noteworthy in this regard. mdpi.com One such method is the intramolecular cyclization of ortho-alkynyl anilines. mdpi.comchim.it In this approach, a suitably substituted 2-alkynylaniline, which can be prepared via Sonogashira cross-coupling, undergoes a palladium-catalyzed cyclization to form the indole ring. mdpi.com To produce a 6-bromoindole, the starting aniline (B41778) would need to have a bromine atom at the para-position relative to the amino group.
Metal-free cyclization reactions have also been developed as an alternative. chim.it These can involve electrophile-mediated cyclization of ortho-alkynylanilines, where an electrophile such as iodine monochloride (ICl) can trigger the cyclization. chim.it While this example uses iodine, similar principles can be applied to introduce a bromine atom.
Table 2: Selected Cyclization Strategies for Indole Synthesis
| Method | Key Precursor | Catalyst/Reagent | Description |
|---|---|---|---|
| Palladium-Catalyzed Cyclization | o-Alkynyl aniline | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Intramolecular cyclization to form the indole ring. mdpi.comencyclopedia.pub |
N-Alkylation Protocols for Introducing the Acetate (B1210297) Moiety at the Indole Nitrogen (N1)
Once the 6-bromoindole core is obtained, the final step in the synthesis of methyl (6-bromo-1H-indol-1-yl)acetate is the introduction of the methyl acetate group at the indole nitrogen (N-1).
Direct Alkylation Methods Utilizing Methyl Bromoacetate (B1195939)
The most direct approach for the N-alkylation of 6-bromoindole is the reaction with methyl bromoacetate. This is a classic nucleophilic substitution reaction where the indole nitrogen acts as the nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.
A common procedure involves adding 6-bromoindole to a suspension of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). After a period of stirring to form the indolide anion, methyl bromoacetate is added to the mixture. The reaction is then stirred, often overnight, to ensure completion. Work-up typically involves quenching with water and extraction with an organic solvent.
Optimization of Reaction Conditions for Efficient N1-Substitution
The efficiency and selectivity of the N-alkylation reaction are highly dependent on the reaction conditions. The choice of base and solvent plays a crucial role. Strong bases like sodium hydride are effective in completely deprotonating the indole, driving the reaction towards the N-alkylated product. Weaker bases, such as potassium carbonate, can also be used, sometimes in combination with a phase-transfer catalyst.
The solvent choice is also critical. Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are commonly employed as they effectively solvate the cation of the base and promote the nucleophilicity of the indolide anion. researchgate.net The use of DMSO has been shown to be crucial for the regioselectivity of N-alkylation in some cases, preventing C-alkylation side reactions. researchgate.net
Optimization of the reaction may involve adjusting the stoichiometry of the reagents, the reaction temperature, and the reaction time to maximize the yield of the desired N-1 substituted product and minimize the formation of impurities.
Table 3: Reaction Conditions for N-Alkylation of 6-Bromoindole with Methyl Bromoacetate
| Base | Solvent | Key Considerations |
|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Strong base, requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724), DMF | Milder base, may require longer reaction times or heating. |
Multi-Step Synthetic Pathways Incorporating this compound as an Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. Its structure allows for further functionalization, primarily through the hydrolysis of the methyl ester to a carboxylic acid, which can then undergo various coupling reactions.
A significant application of this intermediate is in the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial defense against oxidative stress. nih.gov The suppression of bCSE can make bacteria more susceptible to antibiotics. nih.gov In a multi-step synthesis, this compound is the product of the initial N-alkylation step and the precursor for subsequent amide bond formation. nih.gov
The general synthetic pathway is as follows:
N-Alkylation: 6-Bromoindole is deprotonated using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The resulting indolide anion is then alkylated with methyl bromoacetate to yield this compound. nih.gov
Hydrolysis: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, 2-(6-bromo-1H-indol-1-yl)acetic acid. This is typically achieved by refluxing with a base like sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water. nih.gov
Amide Coupling: The resulting carboxylic acid is then coupled with an amino acid ester, such as glycine (B1666218) methyl ester hydrochloride. This reaction is often facilitated by standard peptide coupling reagents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of a base like triethylamine. nih.gov
Final Hydrolysis: The ester group of the coupled product is then hydrolyzed, for instance using lithium hydroxide, to yield the final inhibitor, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1). nih.gov
This sequence highlights the utility of this compound as a building block, connecting the 6-bromoindole core to a side chain via the N-acetic acid linker.
Table 1: Multi-step Synthesis Pathway for a bCSE Inhibitor via this compound nih.gov
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
| 1 | 6-Bromoindole | 1. NaH, dry DMF2. Methyl bromoacetate | This compound |
| 2 | This compound | NaOH, MeOH/H₂O, reflux | 2-(6-Bromo-1H-indol-1-yl)acetic acid |
| 3 | 2-(6-Bromo-1H-indol-1-yl)acetic acid | Glycine methyl ester hydrochloride, EDC-HCl, HOBt, Et₃N, CH₂Cl₂ | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate |
| 4 | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate | LiOH·H₂O, THF/H₂O | 2-(2-(6-Bromo-1H-indol-1-yl)acetamido)acetic acid (NL1) |
Purification and Isolation Methodologies in Synthetic Protocols
The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final compounds for subsequent reactions and characterization. The methods employed are standard organic chemistry techniques, tailored to the physical and chemical properties of the indole derivatives.
Work-up and Extraction: Following the synthesis of this compound via N-alkylation of 6-bromoindole, the reaction is typically quenched with water. The product is then extracted from the aqueous mixture using an organic solvent immiscible with water, such as ethyl acetate (AcOEt). nih.gov The combined organic layers are often washed with water and brine to remove any remaining inorganic salts or DMF, before being dried over an anhydrous drying agent like sodium sulfate.
Chromatography: Column chromatography is a widely used method for the purification of indole acetates. For compounds with similar polarity, silica (B1680970) gel (100-200 mesh) is a common stationary phase. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents. For instance, a mixture of ethyl acetate and hexane (B92381) is frequently used. derpharmachemica.com The fractions containing the pure product are collected and the solvent is removed under reduced pressure. derpharmachemica.com
Recrystallization: Recrystallization is another effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For the final product in the multi-step synthesis starting from this compound, methanol has been used as a suitable recrystallization solvent. nih.gov
Table 2: Purification Techniques in the Synthesis and Derivatization of this compound
| Purification Step | Technique | Details | Application Example |
| Initial Isolation | Liquid-Liquid Extraction | The reaction mixture is quenched with water and extracted multiple times with ethyl acetate. nih.gov | Isolation of this compound after N-alkylation. nih.gov |
| Purification of Solids | Recrystallization | The crude solid is dissolved in hot methanol and allowed to cool, causing the pure product to crystallize. nih.gov | Purification of the final acid product, 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetic acid. nih.gov |
| General Purification | Column Chromatography | Silica gel column with an eluent system like ethyl acetate/hexane. derpharmachemica.com | Purification of related methyl indolyl acetates. derpharmachemica.com |
Chemical Reactivity and Transformation Pathways of Methyl 6 Bromo 1h Indol 1 Yl Acetate
Reactivity at the Bromine Substituent (C6-Position)
The bromine atom at the C6-position of Methyl (6-bromo-1H-indol-1-yl)acetate serves as a valuable handle for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction enables the substitution of the bromine atom with a wide range of aryl, heteroaryl, or vinyl groups. These reactions are typically catalyzed by palladium complexes in the presence of a base.
A notable application involves the synthesis of b-CSE inhibitors, where the bromine atom is substituted using a Pd-catalyzed cross-coupling reaction. nih.gov The synthesis of various bioactive compounds, such as dragmacidins, has also been achieved through sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on bromoindole derivatives. uva.esnih.gov The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ have been successfully employed. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindoles
| Catalyst | Base | Reactant | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 3-Bromo-N-octylphenothiazine and 4-Tolylboronic acid | 3-(p-Tolyl)-N-octylphenothiazine | 76% | mdpi.com |
| Pd(dppf)Cl₂ | K₂CO₃ | 7-Bromo-N-octylphenothiazine-3-carbaldehyde and 4-Formylphenylboronic acid | 7-(4-Formylphenyl)-N-octylphenothiazine-3-carbaldehyde | 98% | mdpi.com |
Exploration of Other Transition Metal-Catalyzed Transformations
Beyond the Suzuki-Miyaura coupling, the C6-bromo substituent is amenable to other transition metal-catalyzed transformations, expanding the synthetic utility of this compound. These include the Heck, Sonogashira, and Stille coupling reactions. mdpi.com
The Heck reaction allows for the coupling of the bromoindole with alkenes. uva.esnih.govmdpi.com The Sonogashira coupling facilitates the introduction of alkynyl groups, which is valuable for constructing more complex molecular architectures. The Stille reaction , utilizing organotin reagents, provides another avenue for C-C bond formation. mdpi.com These reactions often employ palladium catalysts, similar to the Suzuki-Miyaura coupling, but may require different ligands and reaction conditions to achieve optimal results.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAAr) on an aryl halide like a bromoindole is generally challenging due to the electron-rich nature of the aromatic ring. wikipedia.org However, such reactions can be facilitated if the aromatic ring is activated by strongly electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org In the case of this compound, the indole (B1671886) nucleus itself is not sufficiently electron-withdrawing to promote facile SₙAr reactions under standard conditions. While direct displacement of the bromine by a nucleophile is not a common transformation for this specific compound, it is a theoretical possibility under harsh conditions or with specialized catalytic systems. The reaction would proceed through an addition-elimination mechanism, forming a temporary Meisenheimer complex. libretexts.orglibretexts.org
Reactivity of the Indole Nucleus
The indole ring system is inherently electron-rich and susceptible to electrophilic attack. The substituents already present on this compound, namely the bromo group at C6 and the acetate (B1210297) group at N1, influence the regioselectivity of further functionalization.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles, with a strong preference for substitution at the C3 position. ic.ac.ukpearson.com This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. If the C3 position is blocked, electrophilic attack may occur at other positions, such as C2, or on the benzene (B151609) portion of the ring.
Functionalization of Other Indole Ring Positions
While the C6-bromo and C3 positions are the most reactive sites, other positions on the indole ring can also be functionalized, often through directed metalation or subsequent manipulation of initially introduced functional groups. For instance, after a Suzuki coupling at C6, further reactions can be carried out on the newly introduced substituent or on the indole ring itself.
Research has shown the possibility of functionalizing various positions on the indole core. For example, regioselective bromination at the C6 position of methyl indolyl-3-acetate was achieved by first introducing electron-withdrawing groups at the N1 and C2 positions. researchgate.net This highlights the strategic importance of protecting or activating groups in directing the functionalization of the indole nucleus.
Nucleophilic Attack Considerations
The structure of this compound presents several sites susceptible to nucleophilic attack. The primary electrophilic center is the carbonyl carbon of the methyl ester group. This carbon is electron-deficient due to the polarization of the carbon-oxygen double bond and is readily attacked by a wide range of nucleophiles. This reactivity is typical of esters and is the basis for transformations like hydrolysis and transesterification.
Another potential site for nucleophilic substitution is the carbon atom at position 6 of the indole ring, which is bonded to the bromine atom. However, nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult and requires harsh conditions or metal catalysis.
Conversely, the indole nitrogen, after deprotonation by a suitable base (e.g., sodium hydride), becomes a potent nucleophile. nih.govnih.gov This allows for further functionalization, although in the context of the title compound, this position is already substituted. The C3 position of the indole ring, typically nucleophilic in N-H or N-alkyl indoles, is deactivated in this molecule due to the electron-withdrawing nature of the N1-substituent.
| Electrophilic Site | Attacking Nucleophile (Example) | Potential Product Type |
| Ester Carbonyl Carbon | Hydroxide (B78521) (OH⁻) | Carboxylate |
| Ester Carbonyl Carbon | Alkoxide (RO⁻) | Different Ester (Transesterification) |
| Ester Carbonyl Carbon | Hydride (H⁻ from LAH) | Primary Alcohol |
| C6-Carbon (Aromatic) | Various (with Pd-catalysis) | Cross-coupled products (e.g., Suzuki, Heck) |
Transformations of the Ester Group (Acetate Moiety)
The methyl acetate group is a versatile handle for chemical modifications, including hydrolysis, transesterification, and reduction.
The ester functionality of this compound can be readily hydrolyzed under basic conditions to yield its corresponding carboxylic acid, (6-bromo-1H-indol-1-yl)acetic acid. This transformation is typically achieved with high efficiency.
A common method involves refluxing the ester with a base such as sodium hydroxide (NaOH) in a mixture of methanol (B129727) and water. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting carboxylate salt during acidic workup yields the final carboxylic acid. nih.gov This acid is a key intermediate for further reactions, such as amide bond formation. nih.gov
Reaction Scheme: Hydrolysis
Reactant : this compound
Reagents : 1. NaOH, MeOH/H₂O, Reflux 2. HCl (aq.)
Product : (6-bromo-1H-indol-1-yl)acetic acid
Reference : nih.gov
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. While specific literature for the transesterification of this compound is not prevalent, the reaction can be predicted based on general chemical principles. This reaction can be catalyzed by either an acid or a base.
For example, reacting this compound with an excess of ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would be expected to produce Ethyl (6-bromo-1H-indol-1-yl)acetate and methanol. The reaction is reversible, and using the new alcohol as a solvent helps to drive the equilibrium toward the desired product. Enzymatic transesterification using lipases is also a viable, "green" alternative. wikipedia.orglibretexts.org
The ester group can be reduced to a primary alcohol, yielding 2-(6-bromo-1H-indol-1-yl)ethanol. Due to the low reactivity of esters compared to aldehydes or ketones, a strong reducing agent is required.
Lithium Aluminium Hydride (LAH, LiAlH₄) : This powerful reducing agent is highly effective for converting esters to primary alcohols. masterorganicchemistry.combyjus.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net LAH will readily reduce the ester, while typically not affecting the aryl bromide under standard conditions. masterorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄) : This is a milder reducing agent and is generally incapable of reducing esters under normal conditions (e.g., in methanol at room temperature). byjus.comnih.gov This chemoselectivity allows for the reduction of ketones or aldehydes in the presence of an ester. Reduction of esters with NaBH₄ can sometimes be achieved under harsher conditions, such as high temperatures or with the addition of a Lewis acid catalyst. mdma.ch
Summary of Reducing Agents for the Ester Group
| Reagent | Reactivity with Ester | Product |
| LiAlH₄ | High | Primary Alcohol |
| NaBH₄ | Low (generally unreactive) | No reaction (under standard conditions) |
N1-Substituent Modifications and Their Influence on Overall Reactivity and Selectivity
The N1-substituent, the methyl acetate group, plays a crucial role in modulating the reactivity of the entire molecule. Its presence is the result of a key synthetic step, typically the alkylation of 6-bromoindole (B116670) with methyl bromoacetate (B1195939) using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). nih.gov
The N-acetate group is electron-withdrawing, which has two major consequences for the indole ring's reactivity:
Deactivation of the Pyrrole (B145914) Ring : The electron density of the indole ring, particularly at the C3 position, is significantly reduced. This makes the ring less susceptible to electrophilic aromatic substitution compared to an N-H or N-alkyl indole.
Increased Acidity of C2-H : The electron-withdrawing effect can increase the acidity of the proton at the C2 position, potentially allowing for deprotonation and functionalization under specific conditions.
Furthermore, by occupying the N1 position, the substituent prevents reactions at the indole nitrogen itself and directs reactivity towards the other functional groups: the ester and the C6-bromo position.
Oxidation and Reduction Chemistry of the Indole System
Beyond the ester group, the bromo-indole core itself can undergo a variety of oxidation and reduction reactions.
The indole ring is susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. Common oxidation products of indoles are oxindoles and isatins. For a 6-bromoindole derivative, oxidation would likely yield a 6-bromo-2-oxindole. This can be achieved using various oxidizing agents. Halide-catalyzed oxidation using Oxone as the terminal oxidant is a modern, "green" approach to this transformation.
The indole nucleus can be reduced under several conditions, with the potential for chemoselectivity between reducing the pyrrole ring and cleaving the carbon-bromine bond.
Reduction to Indoline (Hydrogenation of the Pyrrole Ring) : The C2=C3 double bond of the indole can be selectively reduced to form the corresponding indoline, Methyl (6-bromoindolin-1-yl)acetate. This transformation can be accomplished using several methods:
Catalytic Hydrogenation : Using catalysts like Platinum on carbon (Pt/C) with hydrogen gas (H₂) can effectively reduce the indole to an indoline. guidechem.com This method is often performed in water with a Brønsted acid promoter like p-toluenesulfonic acid. guidechem.com
Chemical Reduction : Reagents like sodium borohydride in carboxylic acids (e.g., acetic acid) or sodium cyanoborohydride (NaBH₃CN) are known to reduce indoles to indolines. acs.orgorganic-chemistry.orgwikipedia.org
Reduction of the Bromo Group (Dehalogenation) : The carbon-bromine bond can be cleaved via reduction to yield Methyl (1H-indol-1-yl)acetate. This hydrodehalogenation is often achieved via catalytic hydrogenation, for instance, using a palladium catalyst (Pd/C) with a hydrogen source. The C-Br bond is weaker than a C-Cl bond, making debromination generally easier. It is possible to achieve selective debromination while leaving other functional groups intact, depending on the chosen catalyst and reaction conditions.
Summary of Reduction Pathways for the Indole System
| Reagents & Conditions | Site of Reduction | Product |
| Pt/C, H₂, p-TsOH, H₂O | C2=C3 Double Bond | Methyl (6-bromoindolin-1-yl)acetate |
| NaBH₃CN, AcOH | C2=C3 Double Bond | Methyl (6-bromoindolin-1-yl)acetate |
| Pd/C, H₂ | C-Br Bond | Methyl (1H-indol-1-yl)acetate |
Derivatization Strategies and Analogue Synthesis Utilizing Methyl 6 Bromo 1h Indol 1 Yl Acetate As a Building Block
Construction of Complex Indole-Based Scaffolds and Heterocyclic Systems
The indole (B1671886) ring is a "privileged scaffold" in medicinal chemistry, forming the core of many natural products and synthetic compounds. Methyl (6-bromo-1H-indol-1-yl)acetate provides a strategic starting point for constructing elaborate molecular architectures built around this core.
A primary method for its synthesis involves the N-alkylation of 6-bromoindole (B116670). In a typical procedure, 6-bromoindole is treated with a base such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of methyl bromoacetate (B1195939) to yield the target compound. nih.gov This initial product is often not the endpoint but rather a key intermediate for further construction. nih.gov For instance, it is a precursor in the multi-step synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), enzymes that play a role in bacterial defense against oxidative stress. nih.govnih.gov
Beyond simple elaboration, the indole nucleus of this building block can participate in cycloaddition reactions to create fused polycyclic systems. The dearomatization of indoles through [4+2] and [3+2] cycloaddition reactions is a reliable strategy for transforming simple planar molecules into complex, three-dimensional structures. polimi.it This approach allows for the generation of fused indoline-based scaffolds such as tetrahydro-1H-pyridazino[3,4-b]indoles. polimi.it While not specifically detailing the 6-bromo-N-acetate derivative, these studies highlight a powerful synthetic avenue for which this building block is suitable, enabling the construction of novel heterocyclic systems. polimi.itnih.gov
Table 1: Examples of Complex Scaffolds Derived from 6-Bromoindole Precursors This table is interactive. You can sort and filter the data.
| Precursor | Reaction Type | Resulting Scaffold/Molecule | Research Context | Source |
|---|---|---|---|---|
| This compound | Hydrolysis & Amide Coupling | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | bCSE Inhibitor Synthesis | nih.govnih.gov |
| 6-Bromoindole | N-alkylation & Cyclization | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | bCSE Inhibitor Synthesis | nih.gov |
| 6-Bromoindole | Pd-catalyzed Cross-Coupling | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3) | bCSE Inhibitor Synthesis | nih.gov |
| Indole derivatives | [4+2] Cycloaddition | Tetrahydro-1H-pyridazino[3,4-b]indoles | Fused Indoline Scaffolds | polimi.it |
Functionalization of the Indole Core for Novel Chemical Structures
The chemical versatility of this compound lies in the distinct reactivity of its different functional components, which can be addressed to create novel analogues.
N1-Acetate Side Chain: The methyl ester is readily hydrolyzed to its corresponding carboxylic acid, 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.gov This is typically achieved by refluxing with a base like sodium hydroxide (B78521) (NaOH) in a methanol (B129727)/water mixture. nih.gov The resulting carboxylic acid is a crucial functional handle for a variety of subsequent reactions, most notably amide bond formations. nih.gov
C6-Bromo Position: The bromine atom on the benzene (B151609) portion of the indole ring is a key site for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the substitution of the bromine atom with a wide range of aryl, heteroaryl, or alkynyl groups, significantly expanding the structural possibilities. nih.gov For example, this strategy has been employed to replace the bromine with a 7-chlorobenzo[b]thiophen-2-yl group in the synthesis of advanced bCSE inhibitors. nih.gov
Indole Ring Positions: While the N1 and C6 positions are the most directly accessible handles on this building block, other positions on the indole ring (such as C2, C3, and C7) can also be functionalized through various electrophilic substitution or directed metalation reactions, as demonstrated on related indole systems. mdpi.com
Table 2: Key Functionalization Reactions for this compound This table is interactive. You can sort and filter the data.
| Position | Reaction | Reagents | Resulting Functional Group | Source |
|---|---|---|---|---|
| N1-Side Chain | Ester Hydrolysis | NaOH, MeOH/H₂O | Carboxylic Acid | nih.gov |
| C6-Position | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group | nih.gov |
| C6-Position | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group | nih.gov |
| C6-Position | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group | nih.gov |
| N1-Side Chain | Amide Coupling | Amine, EDC, HOBt | Amide | nih.gov |
Linker Chemistry and Conjugation Strategies
The N1-acetate side chain of this compound is an ideal linker for conjugating the indole core to other chemical moieties, such as peptides, reporters, or other pharmacophores.
The most direct strategy involves the initial hydrolysis of the methyl ester to the free carboxylic acid. nih.gov This acid can then be activated and coupled with an amine to form a stable amide bond. A well-documented example is the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1). nih.gov In this process, 2-(6-bromo-1H-indol-1-yl)acetic acid is reacted with glycine (B1666218) methyl ester hydrochloride in the presence of standard peptide coupling reagents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov This creates an amide linkage, effectively conjugating the indole scaffold to a glycine unit. The terminal ester of the glycine can then be hydrolyzed to provide a new carboxylic acid handle for further extension or to yield the final product. nih.gov This approach demonstrates how the N1-substituent acts as a short, flexible linker to append amino acid residues.
Table 3: Reaction Scheme for Amide Bond Conjugation
| Step | Starting Material | Reagents & Conditions | Product | Source |
|---|---|---|---|---|
| 1 | This compound | NaOH, MeOH/H₂O, reflux | 2-(6-Bromo-1H-indol-1-yl)acetic acid | nih.gov |
| 2 | 2-(6-Bromo-1H-indol-1-yl)acetic acid | Glycine methyl ester HCl, EDC, HOBt, TEA, CH₂Cl₂ | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate | nih.gov |
| 3 | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate | LiOH, THF/H₂O | (2-(6-Bromo-1H-indol-1-yl)acetamido)acetic acid | nih.gov |
Development of Chemical Libraries for High-Throughput Screening in Chemical Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds for biological activity. nih.govresearchgate.net The success of any HTS campaign is highly dependent on the quality and diversity of the compound collection, or "chemical library," being screened. biorxiv.org The development of targeted or focused libraries built around a privileged scaffold is a promising strategy to enhance the efficiency of these efforts. biorxiv.org
This compound is an excellent starting scaffold for the combinatorial synthesis of a focused chemical library. Its two orthogonal points of diversification—the C6-bromo position and the N1-acetic acid side chain—allow for the rapid generation of a large number of distinct analogues from a common core.
A hypothetical library could be constructed as follows:
Diversification at C6: A series of Suzuki coupling reactions could be performed on the scaffold using a wide array of commercially available aryl and heteroaryl boronic acids. This would generate a collection of C6-functionalized indole cores.
Diversification at N1: Each of the C6-modified products could then be hydrolyzed to the corresponding carboxylic acid. These acids could then be reacted with a library of diverse primary and secondary amines in an array format to create a matrix of amides.
This combinatorial approach leverages the robust and high-yielding nature of cross-coupling and amidation reactions to efficiently produce a large library of related but structurally distinct compounds. Such a library, centered on the 6-substituted indole-1-acetamide core, could then be subjected to quantitative HTS (qHTS) to identify molecules with specific biological activities, providing structure-activity relationship (SAR) data directly from the primary screen. nih.gov
Table 4: Illustrative Combinatorial Library from a 6-Bromoindole Scaffold
| Scaffold Core | R¹ (from Suzuki Coupling at C6) | R² (from Amide Coupling at N1) | Final Structure Class |
|---|---|---|---|
| Indole-1-acetic acid | Phenyl | Benzylamine | N-benzyl-2-(6-phenyl-1H-indol-1-yl)acetamide |
| Indole-1-acetic acid | Pyridin-3-yl | Morpholine | 2-(6-(pyridin-3-yl)-1H-indol-1-yl)-1-morpholinoethan-1-one |
| Indole-1-acetic acid | Thiophen-2-yl | Cyclopropylamine | N-cyclopropyl-2-(6-(thiophen-2-yl)-1H-indol-1-yl)acetamide |
| Indole-1-acetic acid | 4-Methoxyphenyl | Piperidine | 2-(6-(4-methoxyphenyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one |
Mechanistic Investigations of Reactions Involving Methyl 6 Bromo 1h Indol 1 Yl Acetate
Elucidation of Reaction Mechanisms in Key Synthetic Transformations
The synthetic utility of Methyl (6-bromo-1H-indol-1-yl)acetate is primarily centered on two key transformations: its synthesis via N-alkylation of 6-bromoindole (B116670) and its subsequent hydrolysis or participation in cross-coupling reactions.
The synthesis of this compound itself proceeds through a classic acid-base reaction followed by nucleophilic substitution. nih.gov The reaction is typically initiated by treating 6-bromoindole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The hydride ion deprotonates the indole (B1671886) nitrogen, which has a pKa of approximately 17, to form a resonance-stabilized indolide anion. This anion is a potent nucleophile. The subsequent addition of methyl bromoacetate (B1195939) introduces the electrophile. The indolide anion then attacks the electrophilic carbon of the methyl bromoacetate, displacing the bromide ion in an SN2 (bimolecular nucleophilic substitution) fashion to furnish the final product. The choice of a polar aprotic solvent like DMF is critical as it solvates the sodium cation without solvating the nucleophilic anion, thus enhancing its reactivity.
Another pivotal reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.gov This transformation is typically achieved by refluxing the ester with a base, such as sodium hydroxide (B78521) (NaOH), in a mixture of methanol (B129727) and water. nih.gov The mechanism for this base-catalyzed hydrolysis involves the nucleophilic acyl substitution. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylate. A final acid workup is necessary to protonate the carboxylate anion and yield the neutral carboxylic acid.
Furthermore, the bromine atom at the C-6 position of the indole ring opens the door for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While specific studies on this compound are not abundant, the mechanism can be inferred from similar systems. nih.govnih.gov The catalytic cycle of a Suzuki coupling would commence with the oxidative addition of the bromoindole to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. Subsequently, transmetalation occurs, where the organic group from a boronic acid derivative (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic fragments are coupled, the C-C bond is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
Kinetic Studies of Reaction Pathways
While specific kinetic data for reactions involving this compound are not extensively published, general principles of reaction kinetics can be applied to understand the factors influencing the rates of its key transformations.
For the SN2 synthesis of the compound, the reaction rate is dependent on the concentration of both the indolide anion and methyl bromoacetate. The rate law is expressed as: Rate = k[indolide anion][methyl bromoacetate]. The rate constant, k, would be influenced by factors such as temperature and the solvent's polarity and aprotic nature. The use of a non-coordinating, high-dielectric constant solvent enhances the rate by promoting the charge separation in the transition state.
In the base-catalyzed hydrolysis of the ester, the rate-determining step is typically the initial attack of the hydroxide ion on the carbonyl carbon. Therefore, the reaction rate is first order in both the ester and the hydroxide ion concentration: Rate = k[this compound][OH⁻]. The presence of the electron-withdrawing bromine atom on the indole ring is expected to have a minor electronic effect on the reactivity of the distant ester group.
Role of Catalysts and Reagents in Directed Reactivity and Selectivity
The choice of catalysts and reagents is paramount in controlling the reactivity and selectivity of transformations involving this compound.
In Synthesis and Hydrolysis:
| Reagent | Role in Reaction | Transformation |
| Sodium Hydride (NaH) | Strong base | Deprotonation of 6-bromoindole to form the nucleophilic indolide anion. nih.gov |
| Dimethylformamide (DMF) | Polar aprotic solvent | Solvates the counter-ion (Na⁺) while leaving the nucleophile bare, enhancing its reactivity in the SN2 reaction. nih.gov |
| Sodium Hydroxide (NaOH) | Nucleophile and base | Attacks the ester carbonyl in hydrolysis and saponifies the ester. nih.gov |
| Methanol/Water | Protic solvent system | Facilitates the dissolution of both the organic substrate and the inorganic base during hydrolysis. nih.gov |
In Cross-Coupling Reactions:
In hypothetical cross-coupling reactions, the catalyst system is the key to directing the outcome. For a Suzuki-Miyaura coupling, a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a common catalyst. nih.gov The phosphine (B1218219) ligands stabilize the palladium center and influence its reactivity. The choice of ligand can affect the rate of oxidative addition and reductive elimination, and can also prevent catalyst deactivation. The base used in the Suzuki reaction (e.g., cesium carbonate or triethylamine) is crucial for activating the boronic acid for the transmetalation step. nih.gov The selection of a specific catalyst and base combination can be used to achieve high yields and selectivity for the desired coupled product. The use of unprotected N-H groups in indole substrates can sometimes inhibit palladium catalysts, and specific protocols with ligands like SPhos and XPhos have been developed to overcome this issue. nih.gov
Intermediate Identification and Characterization
The direct observation and characterization of transient intermediates are often challenging but provide definitive proof of a proposed reaction mechanism.
In the synthesis of this compound, the primary intermediate is the 6-bromoindolide anion . This species is formed upon deprotonation of 6-bromoindole by sodium hydride. While typically not isolated, its formation can be inferred by the evolution of hydrogen gas and the subsequent successful alkylation. Its structure is a resonance-stabilized anion where the negative charge is delocalized over the nitrogen and the pyrrolic ring, which accounts for its nucleophilicity.
During the base-catalyzed hydrolysis of the ester, a tetrahedral intermediate is formed. This short-lived species results from the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. This intermediate possesses a tetracoordinate carbon atom bonded to the indole nitrogen substituent, the original carbonyl oxygen (now an oxyanion), the incoming hydroxyl group, and the methoxy (B1213986) group. The instability of this intermediate leads to its rapid collapse to form the more stable carboxylate. Spectroscopic identification of such transient intermediates often requires specialized techniques such as low-temperature NMR or rapid-scan spectroscopy, though for this standard reaction, its existence is well-established from countless studies on ester hydrolysis.
For palladium-catalyzed cross-coupling reactions, several organopalladium intermediates are involved in the catalytic cycle. The initial Pd(II)-indolyl complex is formed after oxidative addition. Following transmetalation, a di-organopalladium(II) intermediate is generated, which contains both the indolyl group and the group from the coupling partner. These intermediates are typically highly reactive and are characterized in situ using techniques like ³¹P NMR spectroscopy if phosphine ligands are employed, or through computational modeling. nih.gov
Computational and Theoretical Studies on Methyl 6 Bromo 1h Indol 1 Yl Acetate and Its Derivatives
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of an indole (B1671886) derivative is fundamental to its chemical properties and reactivity. acs.org For Methyl (6-bromo-1H-indol-1-yl)acetate, the electronic landscape is shaped by the interplay between the aromatic indole core, the electron-withdrawing bromine atom at the C6 position, and the N-substituted methyl acetate (B1210297) group.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acs.org The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. youtube.com
Density Functional Theory (DFT) calculations are commonly used to model the electronic structure of indole derivatives. rsc.orgsemanticscholar.org For this compound, the bromine atom on the benzene (B151609) ring is expected to lower the energy of the HOMO and LUMO compared to unsubstituted indole, due to its inductive electron-withdrawing effect. This can influence the molecule's oxidation potential and its participation in charge-transfer interactions. rsc.org The N-substitution with the methyl acetate group also significantly modulates the electronic distribution within the indole ring. researchgate.net Quantum chemical calculations can precisely map the electron density distribution and electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to specific types of reactions. rsc.org
Table 1: Predicted Electronic Properties of this compound (Note: These are hypothetical values based on general trends for substituted indoles and require specific DFT calculations for validation.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.0 eV | Relates to ionization potential and electron-donating capability. |
| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicates chemical reactivity and electronic transition energy. |
| Dipole Moment | ~ 2.5 D | Measures the overall polarity of the molecule. |
Conformational Analysis and Energetic Profiles of Key Derivatives
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound focuses on the rotation around its single bonds, particularly those connecting the methyl acetate side chain to the indole nitrogen. Theoretical methods like molecular mechanics and molecular dynamics can be used to explore the potential energy surface of the molecule and identify stable conformers. researchgate.net
The key flexible torsion angles are those around the N1-C(acetate) and C(acetate)-C(carbonyl) bonds. By systematically rotating these bonds and calculating the corresponding energy, an energetic profile can be constructed. This profile reveals the low-energy, preferred conformations of the molecule. For indole derivatives with side chains, it is often observed that certain conformations are stabilized by weak intramolecular interactions, which can influence how the molecule interacts with biological targets. researchgate.net The presence of the bulky bromine atom at C6 may also introduce steric constraints that favor specific orientations of the side chain.
Table 2: Key Torsion Angles for Conformational Analysis (Note: This table identifies the principal rotational bonds for theoretical study.)
| Torsion Angle | Atoms Involved | Description |
| τ1 | C2-N1-CH₂-C=O | Rotation of the entire acetate group relative to the indole plane. |
| τ2 | N1-CH₂-C=O-O | Rotation around the methylene-carbonyl bond. |
| τ3 | CH₂-C=O-O-CH₃ | Rotation of the methyl ester group. |
Prediction of Reactivity and Potential Reaction Pathways
Theoretical calculations can predict the most likely sites for chemical reactions on the this compound molecule. The indole ring is inherently nucleophilic and prone to electrophilic substitution, typically at the C3 position. uni-muenchen.deacs.org However, in this N1-substituted derivative, the C3 position is still a potential site for reaction, but its reactivity is modulated.
Computational models can calculate reactivity indices, such as Fukui functions or the distribution of the HOMO, to identify the most nucleophilic atoms. The bromine atom at C6 is an electron-withdrawing group, which generally deactivates the benzene portion of the indole ring towards electrophilic attack. nih.gov The N-acetyl group also influences the ring's reactivity. nih.gov Palladium-catalyzed cross-coupling reactions, a common strategy for functionalizing halo-indoles, are a highly probable reaction pathway for the bromine at C6. nih.gov Theoretical studies can help predict the feasibility and regioselectivity of such reactions, for instance, by modeling the stability of reaction intermediates. univaq.it
Table 3: Predicted Reactivity Sites for this compound
| Position | Predicted Reaction Type | Rationale |
| C3 | Electrophilic Substitution | Inherently the most nucleophilic carbon on the indole ring. rsc.org |
| C6-Br | Palladium-Catalyzed Cross-Coupling | Common reaction for aryl bromides to form new C-C or C-N bonds. |
| Carbonyl Carbon | Nucleophilic Acyl Substitution | Susceptible to attack by nucleophiles. |
| α-protons (CH₂) | Deprotonation / Enolate formation | Acidity enhanced by the adjacent carbonyl and indole nitrogen. |
Theoretical Spectroscopy for Structural Validation and Elucidation
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental spectra to confirm a molecule's structure. semanticscholar.org For this compound, theoretical ¹H and ¹³C NMR spectra, as well as the IR spectrum, can be calculated.
NMR Spectroscopy: DFT calculations can predict the chemical shifts of each proton and carbon atom. acs.orgnih.gov The predicted ¹H NMR spectrum would show characteristic signals for the protons on the indole ring, the methylene (B1212753) (CH₂) group, and the methyl (CH₃) group of the acetate moiety. Similarly, the ¹³C NMR spectrum would provide predicted shifts for all carbon atoms, including the distinctive downfield signal for the carbonyl carbon. youtube.com
IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. researchgate.net Key predicted peaks for this compound would include the C=O stretching frequency of the ester group (typically around 1750 cm⁻¹), C-N stretching, C-H stretching of the aromatic and aliphatic groups, and vibrations associated with the C-Br bond.
Table 4: Predicted Characteristic Spectroscopic Data (Note: These are estimated values based on typical functional group regions and require specific calculations.)
| Spectroscopy | Feature | Predicted Region/Value |
| ¹H NMR | Indole Ring Protons | 7.0 - 7.8 ppm |
| Methylene Protons (-CH₂-) | ~ 5.0 ppm | |
| Methyl Protons (-CH₃) | ~ 3.7 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 168 ppm |
| Indole Ring Carbons | 100 - 140 ppm | |
| Methylene Carbon (-CH₂-) | ~ 50 ppm | |
| Methyl Carbon (-CH₃) | ~ 52 ppm | |
| IR | C=O Stretch (Ester) | ~ 1750 cm⁻¹ |
| C-O Stretch | 1250 - 1100 cm⁻¹ | |
| Aromatic C=C Stretch | 1600 - 1450 cm⁻¹ |
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of intermolecular interactions and dynamic processes. nih.gov For this compound, MD simulations can be used to study how molecules interact with each other in a condensed phase or with a biological target. espublisher.commdpi.com
Key intermolecular forces that would govern the behavior of this compound include:
π-π Stacking: The aromatic indole rings can stack on top of each other.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.
By simulating a system containing many molecules of this compound, researchers can observe tendencies for self-assembly, such as the formation of dimers or larger aggregates, and characterize the structure of these assemblies. amanote.commdpi.com Such studies are crucial for understanding properties like solubility, crystal packing, and the potential for forming organized structures in materials science applications. nih.govmdpi.com
Table 5: Potential Intermolecular Interactions for Simulation Studies
| Interaction Type | Description | Potential Role |
| π-π Stacking | Attraction between the electron clouds of adjacent indole rings. | Crystal packing, stabilization of molecular complexes. |
| Halogen Bonding (C-Br···O) | Interaction between the electrophilic region of the bromine atom and a nucleophilic atom like the carbonyl oxygen. | Directing crystal structure, specific molecular recognition. |
| Dipole-Dipole | Electrostatic attraction between the permanent dipoles of molecules. | Influencing solubility and bulk properties. |
| Hydrogen Bonding (C-H···O) | Weak hydrogen bonds between indole C-H or acetate C-H donors and carbonyl oxygen acceptors. | Fine-tuning molecular conformation and packing. |
Analytical and Characterization Methodologies in Research of Methyl 6 Bromo 1h Indol 1 Yl Acetate
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl (6-bromo-1H-indol-1-yl)acetate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic framework and identify its constituent functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the signals corresponding to the protons of this compound are observed at specific chemical shifts (δ) measured in parts per million (ppm). nih.gov For instance, the aromatic protons on the indole (B1671886) ring appear as multiplets between δ 7.51 and 7.04 ppm. nih.gov The methylene (B1212753) (CH₂) protons of the acetate (B1210297) group are typically observed as a singlet at approximately δ 4.79 ppm, while the methyl (CH₃) protons of the ester group appear as a singlet around δ 3.75 ppm. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. For this compound, the carbonyl carbon (C=O) of the ester group is characteristically downfield, appearing at approximately δ 168.65 ppm. nih.gov The carbons of the indole ring resonate in the aromatic region (δ 102-138 ppm), with the carbon bonded to bromine showing a specific shift. nih.gov The methylene carbon (CH₂) and methyl carbon (CH₃) of the acetate moiety have distinct signals at approximately δ 52.68 and δ 47.67 ppm, respectively. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.51–7.45 | m | 1H | Ar-H | nih.gov |
| 7.39 | dt | 1H | Ar-H | nih.gov |
| 7.22 | dd | 1H | Ar-H | nih.gov |
| 7.04 | d | 1H | Ar-H | nih.gov |
| 6.52 | dd | 1H | Ar-H | nih.gov |
| 4.79 | s | 2H | N-CH₂ | nih.gov |
| 3.75 | s | 3H | O-CH₃ | nih.gov |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 168.65 | C=O (Ester) | nih.gov |
| 137.34 | Aromatic C | nih.gov |
| 129.12 | Aromatic C | nih.gov |
| 127.52 | Aromatic C | nih.gov |
| 123.28 | Aromatic C | nih.gov |
| 122.37 | Aromatic C | nih.gov |
| 115.78 | Aromatic C-Br | nih.gov |
| 112.08 | Aromatic C | nih.gov |
| 102.84 | Aromatic C | nih.gov |
| 52.68 | N-CH₂ | nih.gov |
| 47.67 | O-CH₃ | nih.gov |
Mass spectrometry (MS) is utilized to determine the molecular weight and to gain insight into the structure through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₀BrNO₂. The presence of the bromine atom is a key feature in the mass spectrum, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity. libretexts.org
Electron impact (EI) or electrospray ionization (ESI) techniques can be used. rsc.orgrsc.org The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃). libretexts.org For this compound, significant fragments would likely arise from the cleavage of the ester group and bonds within the indole structure. libretexts.orgmiamioh.edu
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components. rsc.org Key expected absorptions include:
C=O Stretch: A strong absorption band around 1750-1735 cm⁻¹ is indicative of the carbonyl group in the ester function.
C-O Stretch: An absorption in the 1300-1000 cm⁻¹ region corresponds to the C-O single bond of the ester.
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the indole ring.
Aromatic C-H Stretch: A signal above 3000 cm⁻¹ indicates the C-H bonds of the aromatic ring.
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methylene and methyl groups.
C-N Stretch: This absorption typically appears in the 1350-1000 cm⁻¹ range.
C-Br Stretch: The carbon-bromine bond would show a weak absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The indole ring system in this compound acts as a chromophore, absorbing UV light. Indole and its derivatives typically exhibit two main absorption bands. These absorptions are due to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by substituents on the indole ring, such as the bromine atom and the acetate group.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of this compound. nih.gov It is highly effective for separating the target compound from starting materials, byproducts, and other impurities. nih.gov
In a typical analytical setup, a reversed-phase column, such as an Agilent Poroshell 120 EC-C18, is used. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water. nih.gov For example, a research study utilized a gradient of 0% to 85% acetonitrile in water over 6 minutes with a flow rate of 0.4 mL/min to achieve separation. nih.gov The purity of the compound is determined by the peak area in the chromatogram, with a single, sharp peak indicating a high degree of purity.
Table 3: Example of HPLC Conditions for Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 1260 liquid chromatograph | nih.gov |
| Column | Agilent Poroshell 120 EC-C18 (3.0 × 50 mm; 2.7 μm) | nih.gov |
| Mobile Phase | Gradient of acetonitrile in water | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Detection | UV or Mass Spectrometry | nih.gov |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For indole derivatives like this compound, which has a moderate molecular weight, GC coupled with a mass spectrometer (GC-MS) is particularly effective for both qualitative and quantitative analysis.
Detailed Research Findings: While specific GC methods for this compound are not extensively detailed in dedicated publications, methodology can be inferred from the analysis of structurally similar indole acetic acid (IAA) derivatives. nih.govwpi.edu The analysis of these compounds often requires derivatization to increase their volatility and thermal stability, although the target compound is already a methyl ester. A common approach involves converting acidic protons, if any, into less polar groups. For detection, mass spectrometry is the preferred method as it provides structural information and confirmation of the molecular weight.
The effectiveness of GC-MS has been demonstrated in the analysis of IAA and L-tryptophan in culture supernatants, where an isotope dilution GC-MS assay was employed after derivatization. nih.gov For plant extracts containing indole derivatives, analysis has been successfully performed using both polar (XE-60) and moderately polar (Hi-Eff-8-BP) stationary phases, indicating that column choice is critical for achieving good separation. nih.gov
Below is a table summarizing hypothetical, yet representative, GC conditions for the analysis of this compound, based on methods for related compounds.
| Parameter | Typical Condition | Purpose |
| Column | Capillary column with a polar stationary phase (e.g., XE-60, Hi-Eff-8-BP) | To effectively separate the analyte from impurities or other reaction components. |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample without thermal decomposition. |
| Oven Program | Initial temp. 100°C, ramp at 10°C/min to 280°C, hold for 5 min | To separate compounds with different boiling points effectively. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Detector | Mass Spectrometer (MS) | To identify the compound based on its mass-to-charge ratio and fragmentation pattern. |
| Derivatization | Not always necessary for the ester, but silylation could be used for related acids. | To increase volatility and improve peak shape. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable and rapid technique for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. It is widely used in the synthesis and purification of indole derivatives. sigmaaldrich.comnih.gov
Detailed Research Findings: For this compound, TLC is typically performed on plates coated with silica (B1680970) gel 60 F254, which contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (254 nm). acs.org The choice of the mobile phase (eluent) is crucial for achieving good separation. A variety of solvent systems can be employed, with the polarity adjusted to optimize the retardation factor (Rf) of the target compound. In the synthesis of related indole derivatives, purification is often achieved using column chromatography, and the solvent systems used are directly applicable to TLC for monitoring this process. nih.gov
Several mobile phases have proven effective for the separation of indole compounds. sigmaaldrich.comnih.gov The selection depends on the polarity of the specific indole derivative being analyzed.
| Stationary Phase | Mobile Phase (Eluent System) | Application Notes |
| Silica Gel 60 F254 | Petroleum Ether / Ethyl Acetate (1:1) | Used for the purification of a related pyrazole (B372694) derivative of 6-bromoindole (B116670), suggesting suitability for moderately polar compounds. nih.gov |
| Silica Gel 60 F254 | Chloroform / Ethyl Acetate / Formic Acid (77:22:1 v/v) | Effective for the separation of Indole-3-acetic acid, indicating utility for indole acetates. nih.gov |
| Silica Gel 60 F254 | Butane-1-ol / Glacial Acetic Acid / Water (12:3:5 v/v) | A polar system used to separate various indole compounds like tryptamine (B22526) and melatonin. sigmaaldrich.com |
| Silica Gel 60 F254 | Isopropanol / 25% NH3 / Water (8:1:1 v/v) | An alternative polar system for separating tryptophan and indoleacetic acid. sigmaaldrich.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.
Detailed Research Findings: As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported. However, the crystal structures of closely related 6-bromoindole derivatives have been determined, providing a clear example of the data obtained from such an analysis. For instance, the crystal structure of 6-Bromo-1H-indole-3-carboxylic acid has been resolved. sigmaaldrich.com
The study of 6-Bromo-1H-indole-3-carboxylic acid revealed a monoclinic crystal system with the space group P2₁/c. The analysis provided precise cell dimensions and angles. This type of data is crucial for understanding the packing of molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonding. sigmaaldrich.com
The crystallographic data for the representative compound 6-Bromo-1H-indole-3-carboxylic acid is presented below. sigmaaldrich.com
| Parameter | 6-Bromo-1H-indole-3-carboxylic acid |
| Chemical Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2229 (14) |
| b (Å) | 11.874 (2) |
| c (Å) | 11.079 (2) |
| β (°) | 108.37 (3) |
| Volume (ų) | 901.7 (3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 |
Elemental Analysis for Compositional Verification
Elemental analysis is a foundational technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is used to confirm that the empirical formula of a synthesized sample matches its theoretical composition.
Detailed Research Findings: The molecular formula for this compound is C₁₁H₁₀BrNO₂. Based on this formula, the theoretical elemental composition can be calculated. Experimental verification through combustion analysis should yield percentages that are in close agreement with these theoretical values (typically within ±0.4%).
In modern research, high-resolution mass spectrometry (HRMS) is often used alongside or in place of traditional elemental analysis. HRMS provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This allows for the unambiguous determination of the molecular formula. For example, HRMS has been used to confirm the composition of other complex bromo-indole derivatives. The synthesis of this compound has been confirmed using ¹H and ¹³C NMR spectroscopy, which validates the connectivity of the atoms. nih.gov
The theoretical elemental composition for this compound is provided in the table below.
| Element | Symbol | Atomic Weight | Mass Percent |
| Carbon | C | 12.011 | 49.28% |
| Hydrogen | H | 1.008 | 3.76% |
| Bromine | Br | 79.904 | 29.81% |
| Nitrogen | N | 14.007 | 5.22% |
| Oxygen | O | 15.999 | 11.93% |
| Total | 268.11 | 100.00% |
Future Research Directions and Unexplored Avenues for Methyl 6 Bromo 1h Indol 1 Yl Acetate
Development of Sustainable and Green Synthetic Routes
The conventional synthesis of Methyl (6-bromo-1H-indol-1-yl)acetate typically involves the N-alkylation of 6-bromoindole (B116670) with methyl bromoacetate (B1195939). nih.gov This reaction is often carried out using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.gov While effective, this method presents environmental and safety concerns associated with the use of reactive hydrides and high-boiling point, toxic solvents.
Future research should prioritize the development of more sustainable and greener synthetic alternatives. This could involve:
Alternative Solvents: Investigating the use of greener solvents like ionic liquids, deep eutectic solvents, or bio-based solvents (e.g., Cyrene) to replace DMF.
Catalytic Methods: Exploring phase-transfer catalysis (PTC) which can minimize the use of hazardous solvents and reagents. Metal- or organo-catalyzed N-alkylation reactions could also provide milder and more efficient routes.
Energy Sources: The use of microwave irradiation or sonication could potentially accelerate the reaction, reduce energy consumption, and improve yields compared to conventional heating. nih.gov
Renewable Feedstocks: A broader green chemistry approach could explore the synthesis of the indole (B1671886) core itself from renewable resources, and the use of acetate (B1210297) as a sustainable C2 building block derived from biological or C1 gas conversion processes. nih.gov
The goal is to develop synthetic protocols that are not only efficient but also adhere to the principles of green chemistry by reducing waste, minimizing energy usage, and employing less hazardous substances.
Exploration of Novel Chemical Transformations and Reactions
The structure of this compound allows for a variety of chemical transformations, many of which remain to be fully explored. The primary reactive sites are the ester group, the bromine atom on the benzene (B151609) ring, and the indole nucleus itself.
Ester Group Modification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.gov This acid serves as a crucial intermediate for creating amide bond linkages, for example, through peptide coupling reactions with amino acids or other amines. nih.gov
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions. This opens a vast chemical space for introducing new functionalities. Future work could systematically explore:
Suzuki Coupling: To form C-C bonds with various boronic acids, introducing aryl or heteroaryl substituents.
Heck Coupling: To introduce alkenyl groups.
Buchwald-Hartwig Amination: To form C-N bonds, introducing primary or secondary amines.
Sonogashira Coupling: To install alkyne moieties, which are themselves versatile functional groups for further reactions like "click chemistry." dntb.gov.ua
Reactions on the Indole Nucleus: While the N1 position is substituted, the C2 and C3 positions of the indole ring can participate in various reactions. Research into palladium-catalyzed reactions of related indolylmethyl acetates has shown the potential for nucleophilic attack at the C3 position, competing with reactions at the side chain. researchgate.net The regioselectivity of such reactions for the 6-bromo-substituted scaffold could be a fruitful area of investigation.
A summary of potential transformations is presented below.
| Reaction Type | Reagents/Catalysts | Product Type | Potential Application |
| Ester Hydrolysis | NaOH or LiOH in MeOH/H₂O | Carboxylic Acid | Intermediate for amide synthesis. nih.gov |
| Amide Coupling | EDC, HOBt, Et₃N | Amide Derivatives | Synthesis of bioactive molecules. nih.gov |
| Suzuki Coupling | Pd catalyst, base, Ar-B(OH)₂ | 6-Aryl Indole Derivatives | Tuning electronic properties. dntb.gov.ua |
| Buchwald-Hartwig | Pd catalyst, base, R₂NH | 6-Amino Indole Derivatives | Building blocks for pharmaceuticals. dntb.gov.ua |
| Sonogashira Coupling | Pd/Cu catalyst, base, Alkyne | 6-Alkynyl Indole Derivatives | Precursors for triazoles (Click Chemistry). |
Application in Advanced Materials Science Research and Supramolecular Chemistry
The indole ring is an intriguing component for materials science due to its aromaticity and electron-rich nature. researchgate.net The specific structure of this compound makes it a promising candidate for incorporation into advanced materials.
Organic Electronics: The indole scaffold can be found in organic semiconductors and dyes. By using the transformations described in section 8.2, particularly Suzuki coupling, the electronic properties of the 6-bromoindole core can be systematically tuned. Attaching electron-donating or -withdrawing groups at the C6 position can modify the HOMO/LUMO energy levels, making these materials suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Polymer Science: The N-acetic acid side chain, once hydrolyzed, provides a carboxylic acid handle that can be used for polymerization reactions. For instance, it could be incorporated into polyesters or polyamides. The bromine atom offers a secondary site for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.
Supramolecular Chemistry: The planar indole structure can participate in π-π stacking interactions, a key driving force in the formation of supramolecular assemblies. The N-acetate group provides a site for hydrogen bonding, especially after conversion to the carboxylic acid or an amide. Researchers could design and synthesize molecules based on this scaffold that self-assemble into well-defined nanostructures like gels, fibers, or liquid crystals.
Design of Next-Generation Indole Scaffolds with Tuned Reactivity Profiles
This compound is an ideal starting point for the rational design of more complex, "next-generation" indole scaffolds. nih.gov The goal is to create new molecular platforms where the reactivity and properties are precisely controlled.
The synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE) provides a clear example of this approach. dntb.gov.uaresearchgate.net Here, 6-bromoindole (the precursor to the title compound) is used as the core building block. dntb.gov.uaresearchgate.net Different residues are then assembled either at the nitrogen atom or by substituting the bromine atom via cross-coupling. dntb.gov.uaresearchgate.net
Future design strategies could involve:
Multi-site Functionalization: Developing synthetic routes that allow for the selective and orthogonal functionalization of the C6-bromo position, the N-acetate side chain, and potentially the C2 or C3 positions of the indole ring.
Bioisosteric Replacement: Replacing the bromine atom with other functional groups (e.g., triflate, boronic ester) to access different types of cross-coupling reactions and fine-tune reactivity.
Scaffold Hopping: Using the core structure as a template to design related heterocyclic systems, such as aza-indoles or indazoles, to explore new chemical space. researchgate.net The indole scaffold itself is known to mimic the structure of proteins and bind to enzymes, making it a privileged structure in drug discovery. ijpsr.info
Advanced Computational Chemistry for Deeper Mechanistic Understanding and Predictive Modeling
Computational chemistry offers powerful tools to complement and guide experimental work on this compound and its derivatives.
Mechanistic Insights: For the novel transformations discussed in section 8.2, quantum chemical calculations like Density Functional Theory (DFT) can be employed. These calculations can elucidate complex reaction mechanisms, such as those in palladium-catalyzed reactions. For example, computation can help understand the formation and reactivity of intermediates like the η³-indolyl-palladium complex and predict the regioselectivity of subsequent reactions. researchgate.net
Predictive Modeling: Computational methods can predict various properties of newly designed scaffolds before they are synthesized. This includes:
Spectroscopic Properties: Predicting NMR and IR spectra to aid in structural characterization.
Electronic Properties: Calculating HOMO/LUMO energies to predict suitability for materials science applications.
Physicochemical Properties: Predicting properties like lipophilicity (XlogP) and collision cross-section (CCS), which are relevant in drug design and analytical science. uni.lu
The table below shows examples of predicted data for a related compound, highlighting the capabilities of computational modeling.
| Compound | Adduct | m/z | Predicted CCS (Ų) |
| 2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetic acid | [M+H]⁺ | 311.00258 | 160.4 |
| 2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetic acid | [M+Na]⁺ | 332.98452 | 171.7 |
| 2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetic acid | [M-H]⁻ | 308.98802 | 165.5 |
| Data sourced from PubChemLite for a derivative of the title compound. uni.lu |
By combining targeted synthesis with advanced computational analysis, the full potential of this compound as a versatile chemical building block can be realized, paving the way for innovations in medicine, materials, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
